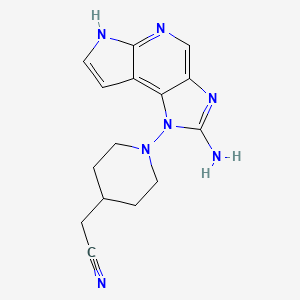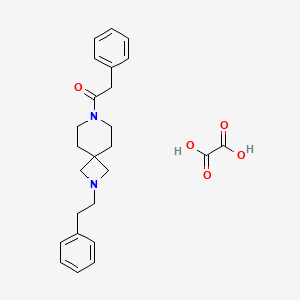
AB21 (oxalate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB21 (oxalate) is a potent and selective antagonist of the sigma-1 receptor (S1R) and sigma-2 receptor (S2R). It exhibits binding affinities (Kis) of 13 nM and 102 nM for S1R and S2R, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for AB21 (oxalate) would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The exact methods and conditions would depend on the specific requirements of the production process and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
AB21 (oxalate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of AB21 (oxalate) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, would vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of AB21 (oxalate) would depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
AB21 (oxalate) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the sigma-1 and sigma-2 receptors, which are involved in various cellular processes.
Biology: AB21 (oxalate) is used to investigate the role of sigma receptors in cellular signaling and neuroprotection.
Medicine: The compound has potential therapeutic applications in the treatment of neurological disorders, such as neuropathic pain and neurodegenerative diseases.
Industry: AB21 (oxalate) can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of AB21 (oxalate) involves its binding to sigma-1 and sigma-2 receptors. These receptors are involved in various cellular processes, including calcium signaling, protein folding, and cell survival. By antagonizing these receptors, AB21 (oxalate) can modulate these processes and exert its effects .
Comparaison Avec Des Composés Similaires
AB21 (oxalate) can be compared with other sigma receptor antagonists, such as BD1063 and BD1047. These compounds also target sigma receptors but may have different binding affinities and selectivity profiles. AB21 (oxalate) is unique in its high selectivity and potency for sigma-1 and sigma-2 receptors, making it a valuable tool for research and potential therapeutic applications .
List of Similar Compounds
- BD1063
- BD1047
- Haloperidol
- Rimcazole
Propriétés
Formule moléculaire |
C25H30N2O5 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
oxalic acid;2-phenyl-1-[2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonan-7-yl]ethanone |
InChI |
InChI=1S/C23H28N2O.C2H2O4/c26-22(17-21-9-5-2-6-10-21)25-15-12-23(13-16-25)18-24(19-23)14-11-20-7-3-1-4-8-20;3-1(4)2(5)6/h1-10H,11-19H2;(H,3,4)(H,5,6) |
Clé InChI |
DCLIRVZPMYPKNR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CN(C2)CCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


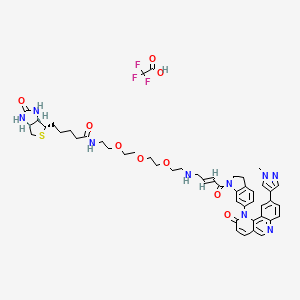
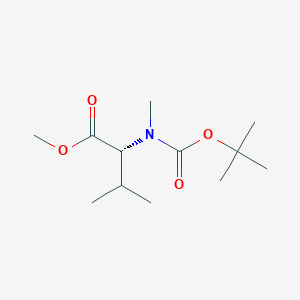
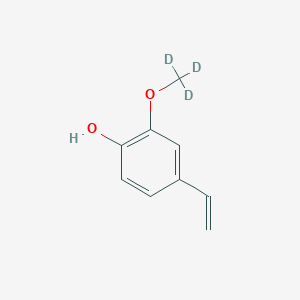
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
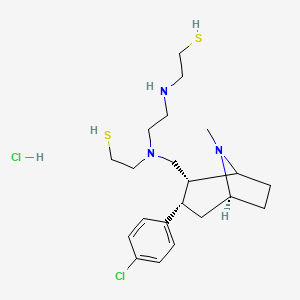
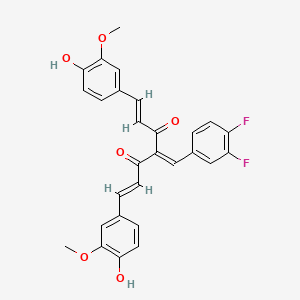
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)
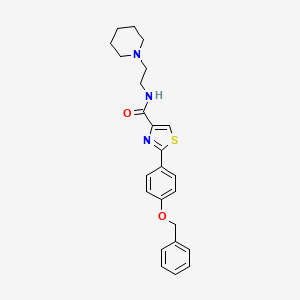
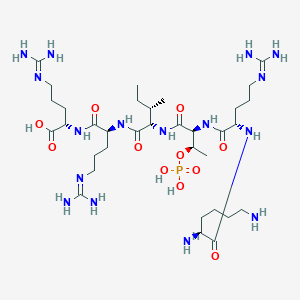
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)

amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
